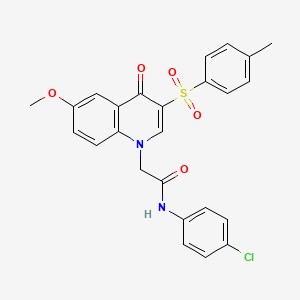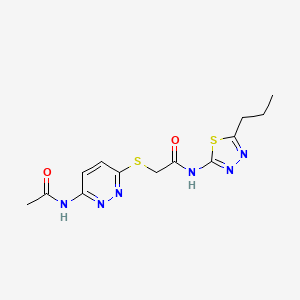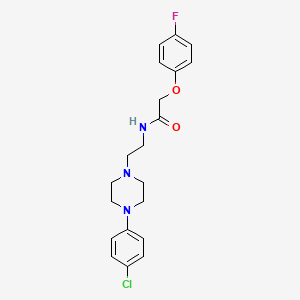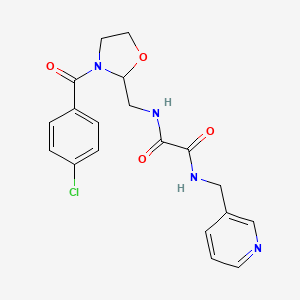
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide, commonly known as CB-1158, is a small molecule inhibitor that has gained attention in the field of oncology research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer treatment.
作用機序
CB-1158 works by binding to the active site of arginase and preventing it from converting arginine into ornithine and urea. This leads to an accumulation of arginine in the tumor microenvironment, which can then be used by immune cells to produce nitric oxide and other molecules that are toxic to cancer cells.
Biochemical and Physiological Effects:
CB-1158 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in the levels of arginine and nitric oxide in the tumor microenvironment, as well as an activation of immune cells such as T-cells and natural killer cells. The compound has also been shown to reduce the levels of certain immunosuppressive cells, such as myeloid-derived suppressor cells, in the tumor microenvironment.
実験室実験の利点と制限
CB-1158 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays. Additionally, the compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment.
However, there are also some limitations to the use of CB-1158 in laboratory experiments. The compound is relatively new and its mechanism of action is not yet fully understood. Additionally, the effects of the compound may vary depending on the specific cancer type and stage, and further studies are needed to determine its optimal use in different contexts.
将来の方向性
There are several potential future directions for research on CB-1158. One area of interest is the development of combination therapies that involve CB-1158 and other immunomodulatory agents. Another potential direction is the investigation of CB-1158's effects on other diseases that involve immune dysfunction, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of CB-1158 and its potential use in different cancer types and stages.
合成法
CB-1158 can be synthesized using a multi-step process involving various chemical reactions. One of the key steps involves the coupling of two different molecules, namely 3-(4-chlorobenzoyl)oxazolidin-2-amine and pyridin-3-ylmethylamine, to form the desired compound.
科学的研究の応用
CB-1158 has been extensively studied for its potential use in cancer immunotherapy. The compound works by inhibiting the activity of an enzyme called arginase, which is known to play a role in suppressing the immune system's response to cancer cells. By blocking arginase, CB-1158 can help activate the immune system and enhance its ability to recognize and destroy cancer cells.
特性
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c20-15-5-3-14(4-6-15)19(27)24-8-9-28-16(24)12-23-18(26)17(25)22-11-13-2-1-7-21-10-13/h1-7,10,16H,8-9,11-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIIISJFMCRRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

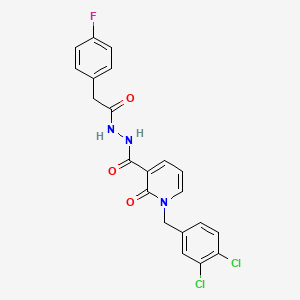

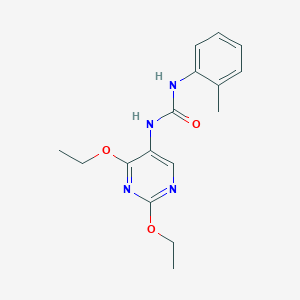
![2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2901183.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2901186.png)
![2-Thia-8-azaspiro[4.5]decane hcl](/img/structure/B2901187.png)
![Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2901188.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2901191.png)
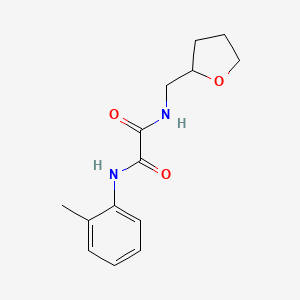
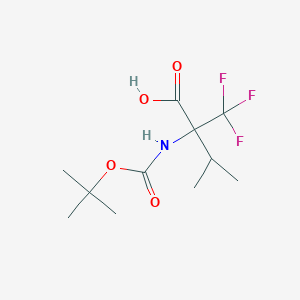
![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2901196.png)
